molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B061490
CAS No.: 162286-54-6
M. Wt: 219.24 g/mol
InChI Key: NPHJHMNEJZRHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties

Properties

IUPAC Name

ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJHMNEJZRHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371349
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162286-54-6
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The most efficient method for synthesizing ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves a solvent-free, microwave-assisted one-pot reaction between β-enaminones and 5-aminopyrazoles. For example, ethyl 3-(dimethylamino)-2-methylacrylate (2f ) reacts with 3-methyl-1H-pyrazol-5-amine (3a ) under microwave irradiation (100°C, 10 minutes) to yield the target compound (4r ) at 89% isolated yield. This method eliminates solvent use, reduces reaction time from hours to minutes, and avoids intermediate purification.

The regioselectivity arises from the inherent electronic properties of the β-enaminone, where the more electrophilic carbonyl group reacts preferentially with the nucleophilic amino group of the pyrazole. Microwave irradiation enhances reaction efficiency by promoting rapid thermal activation and minimizing side reactions.

Characterization and Validation

The product (4r ) was characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.67 (s, 3H, C7-CH₃), 2.89 (s, 3H, C2-CH₃), 4.43 (q, J = 7.1 Hz, 2H, OCH₂), 6.98 (s, 1H, H3), 8.32 (s, 1H, H5).

  • X-ray Crystallography : Confirmed the planar pyrazolo[1,5-a]pyrimidine core and ethyl ester orientation.

Base-Catalyzed Cyclocondensation

Traditional Two-Step Approach

Early synthetic routes relied on base-catalyzed cyclocondensation of diethyl malonate with 5-amino-3-methylpyrazole (III ) in ethanol using sodium ethoxide. This produces dihydroxy intermediates (e.g., 1 ), which undergo chlorination with phosphorus oxychloride (POCl₃) to introduce reactive sites for further functionalization. While this method achieves moderate yields (61–89%), it requires multiple steps and harsh conditions.

Modifications for Methyl Substitution

To introduce methyl groups at positions 2 and 7, acetylacetone (2,4-pentanedione) replaces diethyl malonate as the β-diketone component. Reaction with 5-amino-4-pyrazolecarboxylate (X ) in ethanol with piperidine catalysis yields ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (XVI ). Decarboxylation using 40% sulfuric acid removes the ester group, but adapting this protocol for the 6-carboxylate isomer remains challenging.

Acid-Mediated Cyclization

Glacial Acetic Acid Protocol

Heating 3-(pyrazolylamino)crotonate derivatives (V ) in glacial acetic acid induces cyclization to pyrazolo[1,5-a]pyrimidines. For example, ethyl 3-(5-pyrazolylamino)crotonate cyclizes at reflux to form 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (IV ), which is esterified to introduce the 6-carboxylate group. However, this method struggles with regiochemical control, often yielding mixtures of 5- and 7-methyl isomers.

Sulfuric Acid Decarboxylation

Decarboxylation of intermediates like ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (XII ) in 40% sulfuric acid at 260–270°C produces 5-methylpyrazolo[1,5-a]pyrimidin-7-ol. While effective for deprotection, this method risks over-decomposition and requires precise temperature control.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Microwave-assistedSolvent-free, 100°C, 10 minutes89%Rapid, high yield, no purificationRequires specialized equipment
Base-catalyzedEthanol, NaOEt, reflux, 12 hours61–89%Scalable, uses inexpensive reagentsMulti-step, harsh chlorination required
Acid-mediatedGlacial acetic acid, reflux, 3 hours70–75%Simple setupPoor regioselectivity, moderate yields

Mechanistic Insights

Cyclocondensation Pathways

The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via a tandem nucleophilic attack and dehydration mechanism (Fig. 1). The amino group of the pyrazole attacks the β-carbon of the enaminone, followed by intramolecular cyclization and aromatization. Methyl groups at positions 2 and 7 originate from the β-enaminone and pyrazole starting materials, respectively.

Fig. 1. Proposed mechanism for microwave-assisted synthesis of ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate.\text{Fig. 1. Proposed mechanism for microwave-assisted synthesis of this compound.}

Role of Substituents

Electron-donating groups (e.g., methyl) on the pyrazole enhance nucleophilicity, accelerating cyclization. Conversely, electron-withdrawing groups (e.g., nitro) reduce reaction rates but improve regioselectivity in certain cases .

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been synthesized and evaluated for its potential as an antitumor agent. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its cytotoxic effects against various cancer cell lines. For instance, analogues of this compound have been tested for their ability to inhibit cell growth in vitro, demonstrating promising results in targeting cancer cells .

2. Phosphodiesterase Inhibition
Another notable application of this compound is its potential as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 inhibitors are critical in treating erectile dysfunction and pulmonary hypertension. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines can lead to the development of more selective and potent PDE5 inhibitors . The mechanism involves the inhibition of the enzyme's activity, which increases cyclic guanosine monophosphate levels and results in vasodilation .

Drug Development

3. Antiulcer Properties
The compound has also been explored for its antiulcer properties. Studies have demonstrated that certain derivatives possess greater efficacy than traditional antiulcer medications like cimetidine. The mechanism of action is believed to involve the inhibition of H+/K(+)-ATPase activity, which plays a crucial role in gastric acid secretion .

4. Enzymatic Inhibition
Recent advances in the functionalization of pyrazolo[1,5-a]pyrimidines have highlighted their potential as enzyme inhibitors. This compound and its derivatives have been studied for their ability to inhibit various enzymes involved in metabolic pathways related to cancer and inflammation . This opens avenues for developing targeted therapies that could mitigate side effects associated with conventional treatments.

Material Sciences

5. Photophysical Properties
In addition to biological applications, this compound has been investigated for its photophysical properties. The compound exhibits fluorescence characteristics that make it suitable for applications in material sciences, particularly in the development of new fluorescent materials and sensors . The ability to form crystals with unique conformational properties enhances its applicability in solid-state devices.

Summary Table of Applications

Application Area Details
Medicinal Chemistry Antitumor activity; PDE5 inhibition; antiulcer properties
Drug Development Enzymatic inhibition; targeted therapies
Material Sciences Photophysical properties; fluorescent materials

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Antitumor Evaluation: A study reported on the synthesis of various analogues and their evaluation against different cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups.
  • PDE5 Inhibition: Another study focused on optimizing the structure of pyrazolo[1,5-a]pyrimidines to enhance selectivity and potency against PDE5.

These findings underscore the versatility of this compound in both medicinal chemistry and material science applications.

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the pyrazolopyrimidine core, which allows for specific binding and activity .

Comparison with Similar Compounds

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is part of a larger family of pyrazolopyrimidine compounds. Similar compounds include:

  • Mthis compound
  • Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share the pyrazolopyrimidine core but differ in the position and nature of substituents, which can influence their chemical properties and biological activities.

Biological Activity

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 162286-54-6) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 162286-54-6
  • Purity : Typically ≥ 95% .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its structural similarity to purines. The following sections outline the key activities reported in the literature.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess significant antimicrobial properties. A study published in January 2023 highlighted its effectiveness against various bacterial strains through antibiofilm and anti-quorum-sensing mechanisms . The compound was shown to inhibit biofilm formation and reduce bacterial virulence factors.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Potential

Pyrazolo[1,5-a]pyrimidine derivatives are also under investigation for their anticancer properties. This compound has been identified as a potential inhibitor of cancer cell proliferation. A study found that it induces apoptosis in various cancer cell lines by activating caspase pathways .

3. Enzyme Inhibition

The compound has been recognized for its ability to inhibit specific enzymes related to various diseases:

  • Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Cyclooxygenase (COX) Inhibition : Selective inhibition of COX-1 and COX-2 indicates anti-inflammatory properties .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacteria, it was found to significantly reduce biofilm formation on medical devices. The study employed various concentrations and demonstrated a dose-dependent response.

Case Study 2: Cancer Cell Line Study

A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptotic markers compared to control groups .

Safety and Toxicology

Safety data indicate that while this compound is generally considered safe at recommended dosages, exposure can lead to respiratory irritation and other health effects if not handled properly . No significant data on endocrine disruption or carcinogenicity has been reported .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic or acidic conditions.

Pyrimidine Core Construction : Reaction of the pyrazole intermediate with nitrile derivatives, often requiring controlled temperatures (e.g., 60–80°C) and catalysts like potassium carbonate.

Esterification : Final step using ethanol and acid catalysts (e.g., HCl) to introduce the ethyl carboxylate group.
Critical parameters include solvent polarity (DMF or THF), reaction time (12–24 hours), and purification via recrystallization .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodological Answer : X-ray diffraction (XRD) reveals a flattened envelope conformation of the pyrimidine ring, validated by Cremer-Pople puckering parameters (Q = 0.125 Å, θ = 109.7°). Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, while deviations from planarity (<0.18 Å) are quantified via least-squares refinement. Data collection at 113 K using MoKα radiation (λ = 0.71073 Å) ensures high-resolution structural accuracy .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl groups at positions 2 and 7) modulate antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies demonstrate that:

  • Methyl Groups : Enhance lipophilicity and steric effects, improving membrane permeability and target binding (e.g., CDK2 inhibition).
  • Electron-Withdrawing Groups (e.g., cyano at position 6): Increase electrophilicity, enhancing interactions with kinase active sites.
    Comparative assays against tumor cell lines (HepG2, MCF-7) reveal derivatives with fluorinated or cyano substituents exhibit 2–3× higher potency (IC₅₀ < 10 μM) than the parent compound .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell line sensitivity (e.g., A549 vs. Caco2) or incubation times.
  • Data Normalization : Use of internal controls (e.g., β-actin for Western blots) and standardized protocols (MTT assays at 48-hour endpoints).
    Meta-analysis with molecular docking (e.g., AutoDock Vina) and kinase profiling (e.g., Eurofins Panlabs) can validate target engagement and clarify mechanisms .

Q. What crystallographic techniques are used to analyze hydrogen-bonding networks and conformational dynamics of this compound?

  • Methodological Answer :

  • Hydrogen-Bond Geometry : Determined via XRD with SHELX refinement, showing key interactions (e.g., N–H⋯N, 2.9 Å, 158°).
  • Thermal Ellipsoids : Displacement parameters (Uiso) quantify atomic vibrations, confirming rigidity of the pyrimidine core.
  • Torsion Angle Analysis : Dihedral angles (e.g., C2–C5–C6–C7 = −179.5°) reveal near-planar regions critical for π-π stacking in protein binding .

Methodological Considerations

  • Synthetic Optimization : Replace batch reactors with continuous flow systems to improve yield (≥85%) and reduce byproducts .
  • Biological Assays : Combine phosphoproteomics (e.g., LC-MS/MS) with transcriptomic profiling (RNA-seq) to map signaling pathways affected by the compound .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for XRD datasets (e.g., CIF files in IUCr repositories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.